![molecular formula C19H24ClN3O B2357137 4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide CAS No. 946217-62-5](/img/structure/B2357137.png)
4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. This compound features a benzamide core substituted with chloro and dimethylamino groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Formation of the benzamide by reacting the amine with an acyl chloride.
Substitution: Introduction of the chloro and dimethylamino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the dimethylamino groups to nitroso or nitro groups.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of advanced materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(dimethylamino)ethyl)benzamide: Lacks the additional dimethylamino group on the phenyl ring.
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)benzamide: Lacks the chloro substitution.
Uniqueness
4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is unique due to the presence of both chloro and dimethylamino groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide, commonly referred to as a benzamide derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits notable biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, supported by empirical data and case studies.
- Molecular Formula : C19H24ClN3O
- Molecular Weight : 345.8664 g/mol
- CAS Number : 946217-62-5
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. The compound interacts with enzyme active sites, leading to the modulation of metabolic processes.
Enzyme Inhibition
Research indicates that this compound shows inhibitory effects on several enzymes, including carbonic anhydrases (CAs). A study found that it exhibited an IC50 value ranging from 10.93 to 25.06 nM against CA IX, demonstrating significant selectivity over CA II (IC50 values of 1.55 to 3.92 μM) .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The results indicated that it could induce apoptosis significantly, with a reported increase in annexin V-FITC positive cells by approximately 22-fold compared to controls .
Case Studies
-
Study on Carbonic Anhydrase Inhibition :
- Objective : To evaluate the inhibitory effect on CA IX.
- Findings : The compound showed remarkable selectivity and potency, making it a candidate for further development in cancer therapy.
-
Antitumor Activity Assessment :
- Objective : To assess the apoptotic effects on MDA-MB-231 cells.
- Findings : Induced apoptosis was confirmed through increased annexin V-FITC positivity, indicating its potential as an anticancer agent.
Data Summary
Biological Activity | IC50 Value (nM) | Selectivity |
---|---|---|
Carbonic Anhydrase IX | 10.93 - 25.06 | High |
Carbonic Anhydrase II | 1.55 - 3.92 | Moderate |
Apoptosis Induction (MDA-MB-231) | N/A | Significant |
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-22(2)17-11-7-14(8-12-17)18(23(3)4)13-21-19(24)15-5-9-16(20)10-6-15/h5-12,18H,13H2,1-4H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEDNAIJCVBVPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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